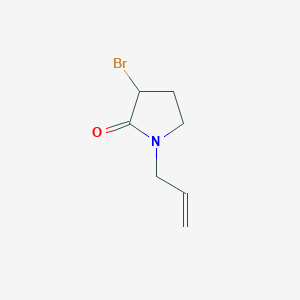
6-Nitro-2,3,4,9-tetrahydro-beta-carbolin-1-one
Vue d'ensemble
Description
6-Nitro-2,3,4,9-tetrahydro-beta-carbolin-1-one (NTBC) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NTBC belongs to the beta-carboline family, which is a group of alkaloids that are commonly found in plants and animals.
Mécanisme D'action
The mechanism of action of 6-Nitro-2,3,4,9-tetrahydro-beta-carbolin-1-one is not fully understood, but studies have suggested that it may act by inhibiting the activity of various enzymes, including MAO and MMPs. 6-Nitro-2,3,4,9-tetrahydro-beta-carbolin-1-one has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
6-Nitro-2,3,4,9-tetrahydro-beta-carbolin-1-one has been shown to exhibit various biochemical and physiological effects, including the inhibition of MAO activity, the modulation of gene expression, and the inhibition of MMP activity. 6-Nitro-2,3,4,9-tetrahydro-beta-carbolin-1-one has also been shown to exhibit anti-inflammatory and anti-oxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-Nitro-2,3,4,9-tetrahydro-beta-carbolin-1-one in lab experiments is its ability to selectively inhibit the activity of MAO, an enzyme that degrades neurotransmitters. This property of 6-Nitro-2,3,4,9-tetrahydro-beta-carbolin-1-one makes it a useful tool for studying the role of neurotransmitters in various physiological processes. However, one of the limitations of using 6-Nitro-2,3,4,9-tetrahydro-beta-carbolin-1-one is its potential toxicity, which may limit its use in vivo.
Orientations Futures
There are several future directions for research on 6-Nitro-2,3,4,9-tetrahydro-beta-carbolin-1-one. One potential area of investigation is the development of 6-Nitro-2,3,4,9-tetrahydro-beta-carbolin-1-one derivatives with improved pharmacological properties, including increased selectivity and reduced toxicity. Another area of research is the investigation of the potential therapeutic applications of 6-Nitro-2,3,4,9-tetrahydro-beta-carbolin-1-one in various diseases, including neurological disorders and cancer. Additionally, further studies are needed to elucidate the mechanism of action of 6-Nitro-2,3,4,9-tetrahydro-beta-carbolin-1-one and its effects on various physiological processes.
Applications De Recherche Scientifique
6-Nitro-2,3,4,9-tetrahydro-beta-carbolin-1-one has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 6-Nitro-2,3,4,9-tetrahydro-beta-carbolin-1-one has been shown to act as a potent inhibitor of monoamine oxidase (MAO), an enzyme that degrades neurotransmitters such as dopamine, serotonin, and norepinephrine. This property of 6-Nitro-2,3,4,9-tetrahydro-beta-carbolin-1-one has led to its investigation as a potential treatment for neurological disorders such as depression, anxiety, and Parkinson's disease.
In cancer research, 6-Nitro-2,3,4,9-tetrahydro-beta-carbolin-1-one has been shown to exhibit anti-proliferative and anti-metastatic effects in various cancer cell lines. Studies have suggested that 6-Nitro-2,3,4,9-tetrahydro-beta-carbolin-1-one may act by inhibiting the activity of matrix metalloproteinases (MMPs), enzymes that play a crucial role in cancer cell invasion and metastasis.
Propriétés
IUPAC Name |
6-nitro-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c15-11-10-7(3-4-12-11)8-5-6(14(16)17)1-2-9(8)13-10/h1-2,5,13H,3-4H2,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWVNBMJFPRUIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C3=C(N2)C=CC(=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101209129 | |
| Record name | 2,3,4,9-Tetrahydro-6-nitro-1H-pyrido[3,4-b]indol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101209129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17952-86-2 | |
| Record name | 2,3,4,9-Tetrahydro-6-nitro-1H-pyrido[3,4-b]indol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17952-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,9-Tetrahydro-6-nitro-1H-pyrido[3,4-b]indol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101209129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Allyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine](/img/structure/B3246607.png)
![8-Azabicyclo[3.2.1]octane-3-carboxylic acid, 8-(phenylmethyl)-, methyl ester](/img/structure/B3246616.png)




![4-[1-Phenyl-2-(2,4,6-trinitrophenyl)hydrazinyl]phenol](/img/structure/B3246654.png)
![(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B3246667.png)
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate](/img/structure/B3246670.png)


